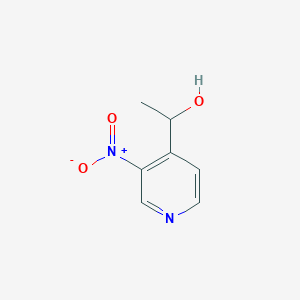

1-(3-Nitropyridin-4-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Nitropyridin-4-yl)ethanol is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a nitro group at the third position and an ethanol group at the fourth position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Nitropyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the nitration of pyridine derivatives. For instance, the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent produces the N-nitropyridinium ion, which can then be reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . This intermediate can be further reacted with ethanol under specific conditions to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves continuous flow synthesis techniques to ensure high yield and purity. The process often includes nitration and reduction steps, followed by purification through crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Nitropyridin-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to substitute the nitro group.

Major Products:

Oxidation: Produces aldehydes or ketones.

Reduction: Produces amino derivatives.

Substitution: Produces various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

1-(3-Nitropyridin-4-yl)ethanol can be synthesized through several methods involving the nitration of pyridine derivatives followed by reduction processes. The synthesis often involves the following steps:

- Nitration of 3-Pyridine : The initial step involves the nitration of 3-pyridine using dinitrogen pentoxide in an organic solvent, which yields various nitropyridine derivatives .

- Reduction : The nitro group can be selectively reduced to an amine or alcohol, depending on the desired end product. This reduction can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Table 1: Synthesis Pathways for this compound

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Nitration | Dinitrogen pentoxide in dichloromethane | High |

| 2 | Reduction | Lithium aluminum hydride in THF | Variable |

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various pathogens, including those from the ESKAPE panel, demonstrating significant bioactivity against certain strains . The mechanism of action is thought to involve interference with bacterial cell wall synthesis or metabolic pathways.

Enzyme Modulation

This compound has been shown to act as a ligand for specific enzymes, potentially modulating their activity and influencing cellular signaling pathways. This property makes it a candidate for further investigation in enzyme inhibition studies, particularly in relation to phosphoinositide 3-kinase (PI3K) pathways .

Neuroprotective Effects

Emerging research suggests that nitropyridine compounds may possess neuroprotective effects. These compounds are being explored for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases by modulating oxidative stress pathways and enhancing neuronal survival .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several nitropyridine derivatives, including this compound. The results indicated a notable inhibition of growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Study 2: Enzyme Inhibition

In a pharmacological evaluation, researchers synthesized a series of analogs based on this compound and assessed their inhibitory activity against PI3K isoforms. The findings revealed that specific modifications to the nitropyridine structure enhanced selectivity and potency towards particular isoforms, suggesting potential therapeutic applications in cancer treatment .

Wirkmechanismus

The mechanism of action of 1-(3-Nitropyridin-4-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Vergleich Mit ähnlichen Verbindungen

3-Nitropyridine: Similar in structure but lacks the ethanol group.

4-Nitropyridine: Differs in the position of the nitro group.

N-(pyridin-4-yl)pyridin-4-amine: Contains an amine group instead of an ethanol group.

Uniqueness: 1-(3-Nitropyridin-4-yl)ethanol is unique due to the presence of both a nitro group and an ethanol group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

1-(3-Nitropyridin-4-yl)ethanol is an organic compound characterized by a nitro group at the third position and an ethanol group at the fourth position of the pyridine ring. This unique structure imparts a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure : The molecular formula of this compound is C7H8N2O3. The presence of both a nitro and an ethanol group contributes to its reactivity and biological interactions.

Synthesis Methods :

this compound can be synthesized through several methods, including:

- Nitration of Pyridine Derivatives : Utilizing nitrogen pentoxide (N2O5) in organic solvents leads to the formation of nitropyridines, which can then be reduced or further functionalized to yield the target compound .

- Continuous Flow Techniques : Industrial methods often employ continuous flow synthesis for higher yields and purity, involving nitration followed by reduction and purification steps.

The biological activity of this compound is largely attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with cellular components, potentially leading to various biological effects:

- Reduction Pathway : The nitro group can be enzymatically reduced to form hydroxylamine or amine derivatives, which may exhibit distinct biological properties .

- Enzyme Interaction : The compound may act as a ligand for specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways .

Biological Activities

This compound has been studied for several biological activities:

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to toxic intermediates that can bind covalently to DNA, causing cell death. Research indicates that compounds like metronidazole utilize similar mechanisms to exert their effects against bacteria and protozoa .

Anti-inflammatory Effects

Nitro derivatives have shown potential anti-inflammatory activity. They can influence the production of inflammatory mediators through their interaction with cyclooxygenase (COX) enzymes and other signaling pathways. For instance, certain nitro compounds have been identified as inhibitors of inducible nitric oxide synthase (iNOS), suggesting a multi-target approach in modulating inflammation .

Anticancer Potential

Some studies suggest that nitro compounds may exhibit anticancer properties through mechanisms such as inducing apoptosis in cancer cells or inhibiting tumor growth. The presence of the nitro group plays a crucial role in these activities by affecting the pharmacokinetics and bioavailability of the compounds .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Nitro and ethanol groups | Antimicrobial, anti-inflammatory |

| 3-Nitropyridine | Nitro group only | Limited antimicrobial activity |

| 4-Nitropyridine | Nitro group at different position | Varies based on substitution |

| N-(pyridin-4-yl)pyridin-4-amine | Amino group instead of ethanol | Potentially different pharmacological profiles |

Case Studies

Several studies have investigated the biological effects of similar nitro compounds:

- Antimicrobial Study : A study demonstrated that nitro derivatives showed significant antibacterial activity against various strains, highlighting their potential as therapeutic agents in treating infections .

- Anti-inflammatory Research : Research indicated that certain nitro fatty acids could modulate inflammatory responses effectively, suggesting a pathway for developing anti-inflammatory drugs based on similar structures .

- Cancer Research : Investigations into nitro-containing compounds have revealed their ability to inhibit cancer cell proliferation through apoptosis induction mechanisms .

Eigenschaften

IUPAC Name |

1-(3-nitropyridin-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5(10)6-2-3-8-4-7(6)9(11)12/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAQKEXIDDTOFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.